2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Purity specification Procurement comparison Vendor differentiation

2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline is a heterocyclic aniline derivative featuring a 1,3,4-oxadiazole ring attached at the 5-position of a 2-methyl-substituted aniline core (molecular formula C₉H₉N₃O, MW 175.19). The compound serves as a chemical building block in medicinal chemistry and materials research, carrying a free primary amine handle amenable to diverse derivatization chemistries.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1016821-72-9
Cat. No. B6143879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline
CAS1016821-72-9
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=CO2)N
InChIInChI=1S/C9H9N3O/c1-6-2-3-7(4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3
InChIKeyDMEDWXKZKWPOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline (CAS 1016821-72-9): Procurement-Relevant Physicochemical and Sourcing Profile


2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline is a heterocyclic aniline derivative featuring a 1,3,4-oxadiazole ring attached at the 5-position of a 2-methyl-substituted aniline core (molecular formula C₉H₉N₃O, MW 175.19) [1]. The compound serves as a chemical building block in medicinal chemistry and materials research, carrying a free primary amine handle amenable to diverse derivatization chemistries [1]. Its commercial availability spans several specialty vendors (Enamine, AKSci, Santa Cruz Biotechnology) with reported purities ranging from 85% to 99% HPLC [2].

Why 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline Cannot Be Trivially Replaced by Other Oxadiazole-Aniline Building Blocks


Closely related oxadiazole-aniline analogs—such as the unsubstituted 3- or 4-positional isomers—exhibit meaningfully different physicochemical properties that cannot be ignored in rigorous experimental design. The 2-methyl group and meta oxadiazole substitution in this compound produce a predicted XLogP3 of 1.1, versus 0.7 for both the 3- and 4-(1,3,4-oxadiazol-2-yl)aniline isomers [1][2], altering partitioning behavior, solubility, and potentially permeability. Additionally, the melting point range of 136–138°C differs substantially from the 3-isomer (72–73°C), impacting solid-form handling and formulation [3]. Even commercially, the purity landscape is fragmented: the target compound is available at a higher specification of 99% HPLC from select suppliers, while the 4-isomer is predominantly stocked at 95% . These cumulative differences mean that direct substitution without experimental revalidation carries quantifiable risk.

Quantitative Differentiation Evidence for 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline: Supplier Specifications, Lipophilicity, and Solid-Form Properties vs. Closest Analogs


Purity Specification Fragmentation Across Commercial Suppliers: 85% Baseline vs. 99% HPLC Availability

The commercially available purity of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline varies significantly across suppliers, representing a procurement decision point. AKSci lists a minimum purity specification of 85% , Enamine (via Chembase) provides the compound at 95% [1], and a ChemicalBook-registered supplier (Beijing Xinyanhui) offers it at 99% HPLC purity with pharmaceutical-grade packaging from 50 g to 5 kg . In contrast, the 4-positional isomer (CAS 35219-13-7) is widely stocked by Sigma-Aldrich at 95% purity as the highest commonly accessible specification . The 14-percentage-point purity range for the target compound means that researchers must explicitly verify lot purity rather than assuming a single-grade standard.

Purity specification Procurement comparison Vendor differentiation

Predicted Lipophilicity (XLogP3) Differentiation from Unsubstituted Positional Isomers

The 2-methyl substitution on the aniline ring elevates the computed lipophilicity of the target compound relative to its unsubstituted positional isomers. PubChem XLogP3 values, all computed using the identical XLogP3 3.0 algorithm, are 1.1 for 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline [1] vs. 0.7 for both 3-(1,3,4-oxadiazol-2-yl)aniline [2] and 4-(1,3,4-oxadiazol-2-yl)aniline [3]. The ΔXLogP3 of +0.4 units (≈57% increase) is attributable solely to the single methyl group, as all three compounds share identical hydrogen bond donor/acceptor counts and topological polar surface area (64.9 Ų).

Lipophilicity XLogP3 Positional isomer comparison Drug-likeness

Melting Point Divergence Among Positional Isomers Affecting Solid-Form Handling and Formulation

The experimental melting point of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is reported as 136–138°C [1]. This is markedly higher than the 3-(1,3,4-oxadiazol-2-yl)aniline isomer (72–73°C) and comparable to the 4-isomer (137–139°C) . The 63–66°C difference between the target compound and the 3-isomer indicates fundamentally different crystal packing energies, which directly affect grinding/milling behavior, thermal stability during storage, and solubility in standard solvents.

Melting point Crystallinity Solid-state properties Positional isomer

Supplier Network Exclusivity: Target Compound Absent from MilliporeSigma, Unlike 4-Isomer

2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline is not listed in the Sigma-Aldrich/MilliporeSigma catalog, whereas the 4-positional isomer (CAS 35219-13-7) is readily available from Sigma-Aldrich (purity 95%, mp 144–146°C) . The target compound is instead supplied exclusively through niche specialist vendors: Enamine (95%, mp 136–138°C) [1], AKSci (85%) , and Santa Cruz Biotechnology (purity unspecified, catalog sc-343031) . This supplier network gap introduces differential lead times, minimum order quantities, and quality documentation standards.

Supplier network Availability Sourcing risk

Optimal Application Scenarios for 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline Derived from Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Defined Lipophilicity Modulation in Oxadiazole-Aniline Libraries

The target compound's XLogP3 of 1.1—0.4 log units higher than the unsubstituted 3- and 4-isomers (XLogP3 0.7) [1]—makes it a valuable building block for medicinal chemistry programs exploring lipophilicity-driven SAR. The single methyl group increases logP by approximately 57% without altering hydrogen bond donor/acceptor counts or TPSA, enabling clean interrogation of hydrophobic effects on target binding, membrane permeability, and metabolic stability. This compound is particularly suited for fragment-based or library synthesis where incremental logP tuning is required while maintaining constant core scaffold topology.

High-Purity Medicinal Chemistry Lead Optimization Requiring ≥99% HPLC Purity Building Blocks

Select suppliers offer 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline at 99% HPLC purity , exceeding the typical 95% specification of close analogs such as the 4-isomer from Sigma-Aldrich . This purity advantage is critical for lead optimization campaigns where trace impurities can confound biological assay results (e.g., false positives in enzyme inhibition or cellular viability screens). Laboratories that require building blocks with pharmaceutical-grade specifications (≥99%) should prioritize this compound from qualified vendors, explicitly validating lot-specific certificates of analysis.

Crystallization and Solid-Form Development Studies Exploiting High Melting Point Differential

The target compound's melting point of 136–138°C [2] is approximately 64°C higher than that of the 3-positional isomer (72–73°C) . This substantial thermal stability differential makes the target compound preferable for solid-form screening, polymorph identification, and crystallization process development where high-melting intermediates confer processing advantages. It also facilitates co-crystal screening with low-melting co-formers, expanding the accessible solid-form landscape relative to the low-melting 3-isomer.

Supply Chain Diversification and Risk Mitigation for Research Programs Dependent on Oxadiazole-Aniline Intermediates

Because 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is not stocked by MilliporeSigma unlike the 4-isomer , research groups that depend exclusively on institutional Sigma-Aldrich contracts must establish alternative supplier relationships with Enamine, AKSci, or Santa Cruz Biotechnology [2]. Proactive supplier qualification and inventory planning are recommended, particularly for multi-step synthetic sequences where interruption of this specific building block supply would halt the entire synthetic campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.